molecular formula C20H19FN2O2S B2774975 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 946204-35-9

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2774975
CAS RN: 946204-35-9
M. Wt: 370.44
InChI Key: WZHOLPGTTBRPID-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have a range of biological effects, including immunomodulatory, anti-inflammatory, and neuroprotective properties. In

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory Activity : Compounds with thiazole and acetamide moieties have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives demonstrated significant anti-inflammatory effects, indicating potential research applications in understanding and treating inflammation-related conditions (Sunder & Maleraju, 2013).

  • Glutaminase Inhibitors : Thiazole derivatives have been explored as allosteric inhibitors of kidney-type glutaminase (GLS), with implications for cancer research. Structural modifications to improve drug-like properties and efficacy against cancer cell lines have been reported, highlighting the role of thiazole compounds in oncology (Shukla et al., 2012).

  • Antimicrobial and Antifungal Activities : New thiazole derivatives synthesized for antimicrobial and antifungal screening showed promising results against various bacterial and fungal strains. These findings suggest applications in developing new antimicrobial agents (Badiger et al., 2013).

Material Science and Chemoselective Reactions

  • Optoelectronic Properties : Studies on thiazole-based polythiophenes for their optoelectronic properties indicate research applications in materials science, particularly in developing conducting polymers with specific optical and electronic characteristics (Camurlu & Guven, 2015).

  • Chemoselective Acetylation : The chemoselective acetylation of amino groups using immobilized lipase demonstrates the application of thiazole derivatives in synthetic organic chemistry, optimizing processes for the synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-5-2-3-8-18(14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-6-4-7-16(21)11-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHOLPGTTBRPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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